Phosphorylcolamine calcium
CAS No.: 10389-08-9
Cat. No.: VC0539542
Molecular Formula: C2H8CaNO4P
Molecular Weight: 181.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10389-08-9 |
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Molecular Formula | C2H8CaNO4P |
Molecular Weight | 181.14 g/mol |
IUPAC Name | calcium;2-aminoethyl phosphate |
Standard InChI | InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6); |
Standard InChI Key | DSKYSVCNLNUDIK-UHFFFAOYSA-N |
SMILES | C(COP(=O)([O-])[O-])N.[Ca+2] |
Canonical SMILES | C(COP(=O)(O)O)N.[Ca] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Phosphorylcolamine calcium is classified as a phosphoethanolamine derivative, distinguished by the presence of a calcium ion coordinated to the phosphate group of 2-aminoethyl phosphate. The compound’s structure comprises an ethanolamine moiety () linked to a phosphate group, which forms an ionic bond with calcium . This configuration confers solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), though it remains insoluble in nonpolar media .
A comparative analysis with related compounds reveals key distinctions:
The calcium ion’s integration stabilizes the phosphate group, enhancing the compound’s ionic character and influencing its interactions in biological systems .
Synthesis and Purification Methods
The synthesis of phosphorylcolamine calcium typically involves the reaction of phosphoryl chloride () with ethanolamine (), followed by neutralization with calcium hydroxide () . Key steps include:
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Chlorination: Ethanolamine reacts with at low temperatures to form chloroethylphosphoryl chloride.
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Hydrolysis: The intermediate undergoes hydrolysis to yield phosphorylethanolamine.
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Neutralization: Addition of precipitates the calcium salt, which is purified via alcohol recrystallization .
Alternative routes utilize tetrasodium pyrophosphate () and calcium chloride () in aqueous solutions, though these methods risk partial hydrolysis to orthophosphates, complicating purity . The optimal yield reported is approximately 78% for the calcium salt, with impurities removed through sequential filtration and solvent extraction .
Physicochemical Properties
Phosphorylcolamine calcium exhibits the following characteristics:
The compound’s hygroscopic nature necessitates stringent storage conditions (-20°C in anhydrous environments) . Solid-state nuclear magnetic resonance (NMR) studies confirm the presence of both phosphate and calcium ions, with NMR spectra showing a singlet at 0 ppm, indicative of a single phosphate environment .
Biological Activity and Mechanisms
Phosphorylcolamine calcium is integral to phosphatidylethanolamine biosynthesis, a major phospholipid in eukaryotic cell membranes . Its roles include:
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Membrane Dynamics: As a polar head group, it modulates membrane fluidity and protein anchoring .
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Enzyme Modulation: Indirectly influences enzymes like phosphatidylethanolamine N-acyltransferase, which acylates phospholipids in lipid bilayer maintenance .
Emerging evidence from Mendelian randomization studies links elevated serum calcium levels—potentially modulated by calcium-containing compounds—to health outcomes such as cardiovascular diseases and kidney calculi . While phosphorylcolamine calcium’s direct involvement remains unproven, its calcium component suggests possible systemic effects warranting further study .
Applications in Research and Industry
Current applications are predominantly academic:
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Biochemical Reagent: Used in affinity chromatography matrices for protein purification .
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Cell Membrane Studies: Serves as a model compound for phosphatidylethanolamine behavior in lipid rafts .
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Biomaterial Synthesis: Potential precursor in amorphous calcium phosphate materials for bone graft substitutes, though this application is speculative without direct evidence .
Challenges and Research Frontiers
Despite its biochemical relevance, critical gaps persist:
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Molecular Interactions: Limited data exist on its binding affinities for cellular receptors or enzymes .
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Therapeutic Potential: No studies explore its efficacy in calcium supplementation or disease modulation .
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Synthetic Optimization: Current methods suffer from low yields and purity issues, necessitating greener protocols .
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